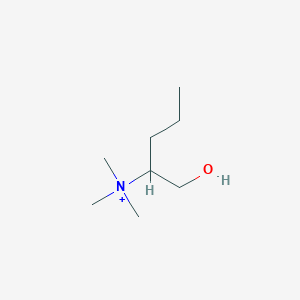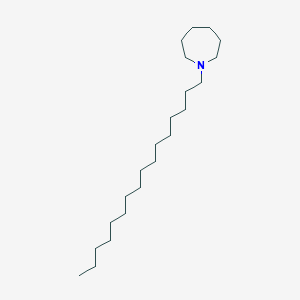
1H-Azepine, 1-hexadecylhexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine, 1-hexadecylhexahydro- is a heterocyclic compound with a seven-membered ring containing one nitrogen atom. It is a derivative of azepine, which is a class of compounds known for their diverse chemical and biological properties. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 1-hexadecylhexahydro- typically involves the cyclization of appropriate precursors. One common method is the cyclization of hexadecylamine with a suitable reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired azepine ring.
Industrial Production Methods
Industrial production of 1H-Azepine, 1-hexadecylhexahydro- may involve large-scale cyclization processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azepine, 1-hexadecylhexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1H-Azepine, 1-hexadecylhexahydro-. These derivatives have unique properties and can be used in different scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1H-Azepine, 1-hexadecylhexahydro- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Azepine, 1-hexadecylhexahydro- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to modulate various biochemical pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-Azepine, 1-hexadecylhexahydro- include:
- 1H-Azepin-1-amine, hexahydro-
- Hexahydro-1H-azepine-1-propionitrile
- N-Aminohexamethylenimine
Uniqueness
1H-Azepine, 1-hexadecylhexahydro- is unique due to its specific hexadecyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, stability, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
113458-98-3 |
|---|---|
Molekularformel |
C22H45N |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
1-hexadecylazepane |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-23-21-18-15-16-19-22-23/h2-22H2,1H3 |
InChI-Schlüssel |
MSYGMUUQTAABAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
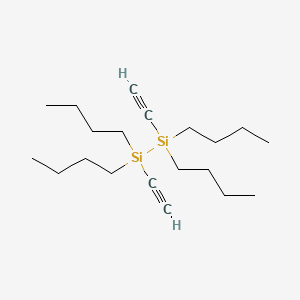
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

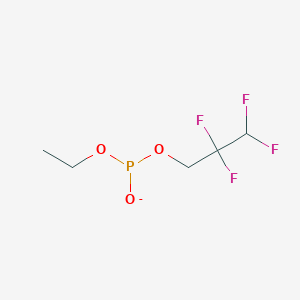
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
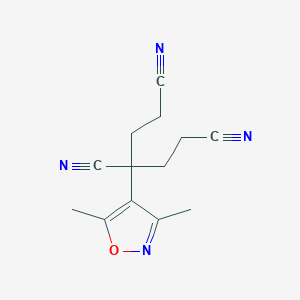
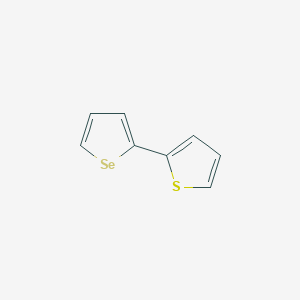
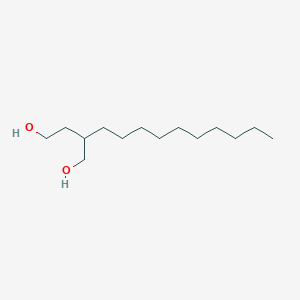
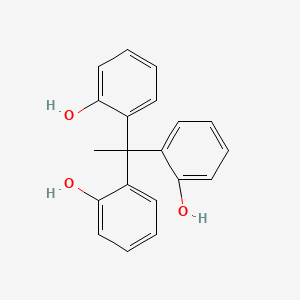
diphenylsilane](/img/structure/B14296348.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)
